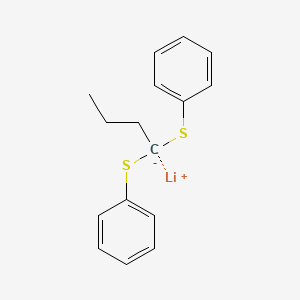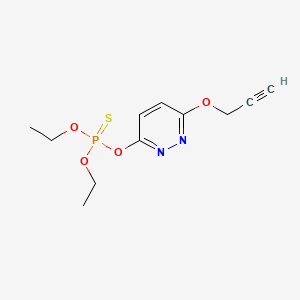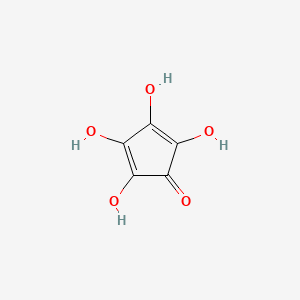
1-(Methylsulfanyl)non-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfanyl)non-1-ene is an organic compound characterized by the presence of a nonene backbone with a methylsulfanyl group attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)non-1-ene can be synthesized through several methods. One common approach involves the reaction of 1-bromonon-1-ene with methanethiol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylsulfanyl)non-1-ene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The nonene backbone allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-(Methylsulfanyl)non-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfanyl)non-1-ene involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The nonene backbone provides a hydrophobic environment, which can affect the compound’s solubility and distribution in biological systems.
Comparación Con Compuestos Similares
1-(Methylsulfanyl)-1-(methylsulfinyl)nonane: Contains both methylsulfanyl and methylsulfinyl groups, offering different reactivity and properties.
1-(Methylsulfanyl)nonane: Lacks the double bond present in 1-(Methylsulfanyl)non-1-ene, resulting in different chemical behavior.
1-(Methylsulfanyl)dec-1-ene: Similar structure but with a longer carbon chain, affecting its physical and chemical properties.
Uniqueness: this compound is unique due to the presence of both the methylsulfanyl group and the nonene backbone. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Número CAS |
53634-35-8 |
|---|---|
Fórmula molecular |
C10H20S |
Peso molecular |
172.33 g/mol |
Nombre IUPAC |
1-methylsulfanylnon-1-ene |
InChI |
InChI=1S/C10H20S/c1-3-4-5-6-7-8-9-10-11-2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
ATVHXLKVTURORZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)


![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)


![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)

![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)


